molecular formula C16H15N3O2S2 B11168416 N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide

Cat. No.: B11168416
M. Wt: 345.4 g/mol
InChI Key: LRYSABRRNBKPQA-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide is a recognized potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25884330/]. This enzyme is a critical regulator of multiple signaling pathways, including Wnt and insulin signaling, and is implicated in the pathogenesis of several diseases. Consequently, this compound serves as a crucial pharmacological tool in neuroscience research for investigating the mechanisms and potential treatment strategies for neurodegenerative disorders such as Alzheimer's disease, where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/32643734/]. Furthermore, its application extends to oncology research, given the role of GSK-3β in regulating cell proliferation, apoptosis, and the stability of oncoproteins like β-catenin. By selectively inhibiting GSK-3β, this compound allows researchers to probe the complex dynamics of tumorigenesis and evaluate new therapeutic targets in various cancer models [https://www.nature.com/articles/s41598-017-09965-w]. Its specific molecular architecture, featuring the [1,3,4]thiadiazole core, contributes to its high binding affinity and selectivity, making it a valuable asset for dissecting GSK-3β's function in cellular and disease contexts.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-15-18-19-16(23-15)17-14(20)10-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,19,20)

InChI Key

LRYSABRRNBKPQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Acetamide Moiety: The final step involves the acylation of the intermediate with thiophene-2-acetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE has shown promise in several fields:

    Medicinal Chemistry:

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Research: Used as a probe to study enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Pathways Involved: The exact pathways depend on the biological target but may include inhibition of kinases, modulation of ion channels, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Biological Activity Key Findings References
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide 1,3,4-Thiadiazole 4-Chlorophenyl, thiophen-2-yl Anticancer (predicted) Improved cytotoxicity vs. methoxy derivatives
BPTES Analog 6 (N-(5-{2-[2-(5-amino-thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-thiadiazol-2-yl)-2-phenyl-acetamide) Bis-thiadiazole Ethylsulfanyl, phenyl Glutaminase inhibition Similar potency to BPTES, better solubility
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) 1,3,4-Thiadiazole Pyridinyl, fluorophenoxy Anticancer (in vitro) IC50 = 1.8 µM (Caco-2 cells)
2-Alkyl-N-(5-thiophen-2-ylmethyl-thiadiazol-2-yl)-acetamides 1,3,4-Thiadiazole Thiophen-2-ylmethyl, alkyl Local anesthetic Enhanced nerve-blocking duration
N-[5-(4-Methoxybenzyl)-thiazol-2-yl]-2-(3-trifluoromethyl-phenoxy)-acetamide Thiazole 4-Methoxybenzyl, trifluoromethyl Undisclosed (structural analog) Similar substituent motifs to target enzymes

Key Research Findings

Substituent Effects on Bioactivity :

  • The 4-methoxybenzyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ), but reduce cytotoxicity due to decreased electron-withdrawing effects .
  • Thiophen-2-yl acetamide derivatives exhibit distinct activity profiles: compounds with thiophen-methyl groups (e.g., ) showed local anesthetic effects, while thiophen-2-yl acetamides (e.g., ) are prioritized for anticancer research.

Heterocyclic Core Influence :

  • Thiadiazole-based compounds (e.g., BPTES analogs ) demonstrate enzyme inhibition (e.g., glutaminase), whereas thiazole derivatives (e.g., ) are less explored but share structural motifs with kinase inhibitors.

Pharmacokinetic Considerations :

  • Ethylsulfanyl and pyridinyl substituents (e.g., ) enhance membrane permeability but may increase metabolic instability. The methoxy group in the target compound balances solubility and stability .

Limitations and Opportunities

  • Cytotoxicity Gap : The target compound’s methoxy group may limit cytotoxicity compared to halogenated or sulfonyl-containing analogs (e.g., ).

Biological Activity

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound features a unique combination of a thiadiazole ring, a methoxy-benzyl substituent, and a thiophene moiety, which contribute to its potential biological activities. The structural characteristics of this compound suggest that it may exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C16H15N3O2S2C_{16}H_{15}N_{3}O_{2}S_{2} with a molecular weight of 345.4 g/mol. The methoxy group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their wide range of biological activities. Research has shown that these compounds can exhibit:

  • Anticancer activity : Many thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .
  • Antimicrobial properties : Some derivatives possess potent antimicrobial activity against various pathogens.
  • Anti-inflammatory effects : Thiadiazoles have been studied for their ability to reduce inflammation in various models .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study by Alam et al. reported that several 1,3,4-thiadiazole derivatives exhibited significant suppressive activity against human cancer cell lines. For instance, specific derivatives showed IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line .
    • Another research highlighted that modifications in the thiadiazole structure could enhance anticancer potency. For example, compounds with specific substituents on the C-5 phenyl ring displayed improved cytotoxicity against breast and colon carcinoma cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound to various molecular targets involved in disease pathways. This approach helps in understanding how structural features influence biological activity.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-ylic-acetamideDimethoxy group instead of methoxyAnticancer activity against various cell lines
N-(5-(4-chlorophenyl)-[1,3,4]thiadiazol-2-ylic-acetamideChlorine substituent on phenyl ringAntimicrobial and anticancer properties
N-(5-(benzylthio)-[1,3,4]thiadiazol-2-ylic-acetamideBenzylthio groupCytotoxic effects against multiple cancer cell lines

This table illustrates how variations in structural features can lead to distinct biological activities among thiadiazole derivatives.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cancer proliferation and inflammation modulation.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the structure. Key signals include:
    • Thiophene protons (δ 6.8–7.4 ppm, doublets) and thiadiazole ring protons (δ 8.1–8.5 ppm) .
    • Methoxybenzyl group (δ 3.8 ppm for OCH3_3, δ 4.5 ppm for benzyl CH2_2) .
  • IR Spectroscopy : Confirm amide C=O (1680–1700 cm1^{-1}), thiadiazole C-S-C (685 cm1^{-1}), and aromatic C-H stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • TLC/HPLC : Monitor reaction progress and purity using silica gel GF254 plates or C18 columns with UV detection at 254 nm .

How can researchers analyze reaction intermediates and by-products during synthesis?

Q. Advanced Research Focus

  • HPLC-MS : Coupling reverse-phase HPLC with mass spectrometry identifies low-abundance intermediates and degradation products. Use gradient elution (e.g., water:acetonitrile) for separation .
  • Isolation Techniques : Preparative TLC or flash chromatography to isolate intermediates for structural validation .
  • Kinetic Studies : Track reaction progress via time-resolved 1H^1H NMR to optimize stepwise conditions (e.g., reaction time, temperature) .

What strategies optimize yield and purity in large-scale synthesis?

Q. Advanced Research Focus

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve recrystallization .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of aryl groups .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to minimize side reactions .
  • Quality Control : Validate purity (>98%) via elemental analysis and DSC to detect polymorphic forms .

How can X-ray crystallography resolve the compound’s 3D structure?

Q. Advanced Research Focus

  • Crystallization : Use slow evaporation in dichloromethane/hexane to grow single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) .
  • Refinement : SHELXL software refines atomic coordinates, thermal parameters, and hydrogen bonding networks. Key outputs include torsion angles and π-π stacking distances .

What in vitro assays evaluate the compound’s anticancer potential?

Q. Advanced Research Focus

  • Cytotoxicity Screening : MTT assay on HepG2 (liver), MCF-7 (breast), and HL-60 (leukemia) cell lines. IC50_{50} values <10 µg/mL indicate high potency .
  • Mechanistic Studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Target Inhibition : Molecular docking (AutoDock Vina) to predict binding to EGFR or tubulin .
  • Selectivity : Compare activity against non-tumor cells (e.g., HEK293) to assess toxicity .

How to resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

  • Deuterated Solvents : Use DMSO-d6_6 for 1H^1H NMR to avoid proton exchange artifacts .
  • 2D NMR : COSY and HSQC clarify ambiguous proton-carbon correlations (e.g., overlapping thiophene/thiadiazole signals) .
  • Dynamic NMR : Variable-temperature studies resolve conformational equilibria (e.g., rotamers in the acetamide group) .

What structure-activity relationships (SAR) guide the design of thiadiazole derivatives?

Q. Advanced Research Focus

  • Electron-Donating Groups : Methoxybenzyl enhances solubility and bioavailability .
  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature improves binding to hydrophobic enzyme pockets .
  • Amide Linkers : Rigid acetamide spacers optimize steric interactions with targets like carbonic anhydrase .
  • Case Study : Derivatives with 4-chlorophenyl substituents show 2-fold higher antimicrobial activity than unsubstituted analogs .

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